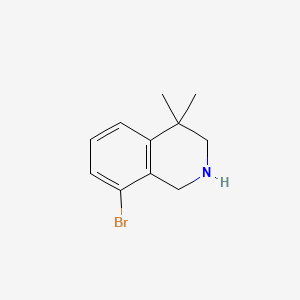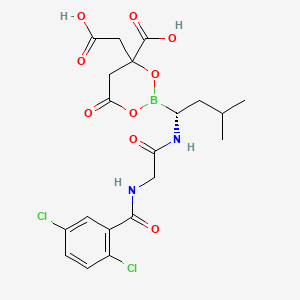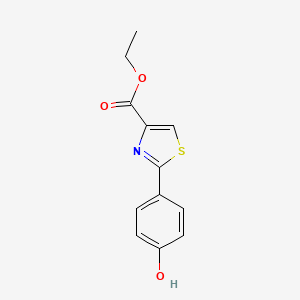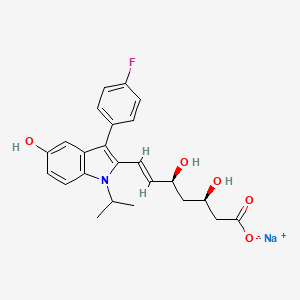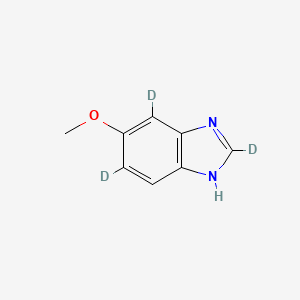
5-Methoxybenzimidazole-4,6,7-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxybenzimidazole-4,6,7-d3 is a deuterated derivative of 5-Methoxybenzimidazole. This compound is characterized by the presence of three deuterium atoms at positions 4, 6, and 7 of the benzimidazole ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
Métodos De Preparación
The synthesis of 5-Methoxybenzimidazole-4,6,7-d3 typically involves the deuteration of 5-Methoxybenzimidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the benzimidazole ring itself. Industrial production methods for this compound are not widely documented, but they likely involve similar deuteration techniques under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
5-Methoxybenzimidazole-4,6,7-d3 undergoes various chemical reactions typical of benzimidazole derivatives. These reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group at position 5 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Condensation: The benzimidazole ring can participate in condensation reactions with aldehydes or ketones to form various derivatives .
Aplicaciones Científicas De Investigación
5-Methoxybenzimidazole-4,6,7-d3 has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of benzimidazole derivatives.
Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic effects, including improved pharmacokinetics and reduced toxicity.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry .
Mecanismo De Acción
The mechanism of action of 5-Methoxybenzimidazole-4,6,7-d3 is similar to that of other benzimidazole derivatives. It can interact with various molecular targets, including enzymes and receptors. For instance, benzimidazoles are known to inhibit microtubule polymerization, which is crucial for cell division. This makes them effective as antiparasitic and anticancer agents. The deuterium atoms in this compound may enhance its stability and alter its interaction with biological targets, potentially leading to improved efficacy .
Comparación Con Compuestos Similares
5-Methoxybenzimidazole-4,6,7-d3 can be compared with other benzimidazole derivatives such as:
5-Methoxybenzimidazole: The non-deuterated form, which has similar chemical properties but may differ in stability and metabolic pathways.
2-Methylbenzimidazole: Another benzimidazole derivative with a methyl group at position 2, used in various industrial applications.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6, known for its role in the structure of vitamin B12.
The uniqueness of this compound lies in its deuterium content, which can provide distinct advantages in research and potential therapeutic applications .
Propiedades
IUPAC Name |
2,4,6-trideuterio-5-methoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)/i2D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHAGCURJPNRZ-KXXDXSMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1OC)[2H])N=C(N2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

